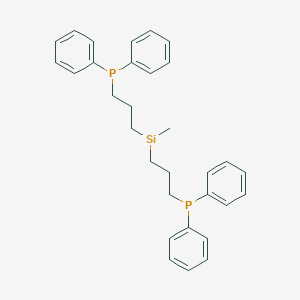
CID 12975370
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Methylsilanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) is an organophosphorus compound with the formula Ph₂P(CH₂)₃PPh₂. This compound is a white solid that is soluble in organic solvents and slightly air-sensitive, degrading in air to the phosphine oxide . It is classified as a diphosphine ligand in coordination chemistry and homogeneous catalysis .
Preparation Methods
The synthesis of [(Methylsilanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) can be achieved through several methods:
-
Reaction of Lithium Diphenylphosphide and 1,3-Dichloropropane: : [ 2 \text{Ph}_2\text{PLi} + \text{Cl(CH}_2)_3\text{Cl} \rightarrow \text{Ph}_2\text{P(CH}_2)_3\text{PPh}_2 + 2 \text{LiCl} ]
-
Metal-Halogen Exchange and Metathesis: : [ \text{Br(CH}_2)_3\text{Br} + 2 \text{tBuLi} \rightarrow \text{Li(CH}_2)_3\text{Li} + 2 \text{tBuBr} ] [ \text{Li(CH}_2)_3\text{Li} + 2 \text{PCl}_3 \rightarrow \text{Cl}_2\text{P(CH}_2)_3\text{PCl}_2 + 2 \text{LiCl} ] [ \text{Cl}_2\text{P(CH}_2)_3\text{PCl}_2 + 4 \text{PhLi} \rightarrow \text{Ph}_2\text{P(CH}_2)_3\text{PPh}_2 + 4 \text{LiCl} ]
These methods provide a controllable and cost-effective route for the synthesis of the compound .
Chemical Reactions Analysis
[(Methylsilanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) undergoes various chemical reactions, including:
-
Coordination Chemistry
-
Catalysis
Scientific Research Applications
[(Methylsilanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) has several scientific research applications:
-
Chemistry
-
Biology and Medicine
-
Industry
Mechanism of Action
The mechanism of action of [(Methylsilanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) involves its role as a ligand in coordination chemistry. It forms stable complexes with transition metals, facilitating various catalytic processes. The molecular targets include transition metal centers, where the compound acts as a bidentate ligand, stabilizing the metal complex and enhancing its reactivity .
Comparison with Similar Compounds
[(Methylsilanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) can be compared with other similar diphosphine ligands:
-
1,2-Bis(diphenylphosphino)ethane (dppe)
- Formula: (Ph₂PCH₂)₂
- Commonly used as a bidentate ligand in coordination chemistry .
-
1,2-Bis(diphenylphosphino)benzene
- Formula: Ph₂P(C₆H₄)PPh₂
- Used in the synthesis of various metal complexes .
-
1,3-Bis(diphenylphosphino)propane (dppp)
[(Methylsilanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) is unique due to its specific structure and reactivity, making it valuable in various catalytic and coordination chemistry applications.
Properties
Molecular Formula |
C31H35P2Si |
|---|---|
Molecular Weight |
497.6 g/mol |
InChI |
InChI=1S/C31H35P2Si/c1-34(26-14-24-32(28-16-6-2-7-17-28)29-18-8-3-9-19-29)27-15-25-33(30-20-10-4-11-21-30)31-22-12-5-13-23-31/h2-13,16-23H,14-15,24-27H2,1H3 |
InChI Key |
GAWDIXYZGXKUBG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](CCCP(C1=CC=CC=C1)C2=CC=CC=C2)CCCP(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















